Triethyl{2-[(propan-2-yl)sulfanyl]ethenyl}germane
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Overview
Description
Triethyl{2-[(propan-2-yl)sulfanyl]ethenyl}germane is a chemical compound that features a germanium atom bonded to a vinyl group and a propan-2-yl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{2-[(propan-2-yl)sulfanyl]ethenyl}germane typically involves the reaction of triethylgermanium chloride with a suitable vinyl sulfide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Triethyl{2-[(propan-2-yl)sulfanyl]ethenyl}germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and other related products.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s properties.
Substitution: The germanium atom can participate in substitution reactions, where the triethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce ethyl-substituted germanium compounds.
Scientific Research Applications
Triethyl{2-[(propan-2-yl)sulfanyl]ethenyl}germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds, which are valuable in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which Triethyl{2-[(propan-2-yl)sulfanyl]ethenyl}germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The vinyl group and the propan-2-yl sulfanyl group can participate in various chemical reactions, altering the compound’s activity and properties. These interactions can modulate biological pathways and influence the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Triethylgermanium chloride: A precursor used in the synthesis of Triethyl{2-[(propan-2-yl)sulfanyl]ethenyl}germane.
Vinyl sulfide compounds: These compounds share the vinyl sulfide group and exhibit similar reactivity.
Organogermanium compounds: A broad class of compounds that include germanium bonded to organic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61264-55-9 |
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Molecular Formula |
C11H24GeS |
Molecular Weight |
261.01 g/mol |
IUPAC Name |
triethyl(2-propan-2-ylsulfanylethenyl)germane |
InChI |
InChI=1S/C11H24GeS/c1-6-12(7-2,8-3)9-10-13-11(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
UUXZAQITFGRNAC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C=CSC(C)C |
Origin of Product |
United States |
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